ent-Corey PG-Lactone Diol
Description
Historical Trajectory and Academic Genesis of Corey Lactone Methodologies
The story of the Corey lactone is intrinsically linked to the groundbreaking work of Elias James (E.J.) Corey on the total synthesis of prostaglandins (B1171923) (PGs). Prostaglandins are a class of lipid compounds involved in numerous physiological processes, but they are present in the body in minuscule amounts. nobelprize.org Their complex structures and potent biological activities made them attractive yet formidable targets for synthetic chemists.
In the late 1960s, Corey's research group embarked on a systematic and elegant approach to synthesize these molecules, a feat that would contribute to his Nobel Prize in Chemistry in 1990 for his development of the theory and methodology of organic synthesis. nobelprize.orggangalib.orgbritannica.com At the heart of his strategy was the concept of "retrosynthetic analysis," a logical method for breaking down a complex target molecule into simpler, attainable starting materials. britannica.com
This approach led to the design of a key bicyclic intermediate, now universally known as the "Corey lactone." gangalib.orgoup.com The initial syntheses were landmarks in stereoselective chemistry, employing reactions such as the Diels-Alder reaction to establish the correct relative stereochemistry of the cyclopentane (B165970) core, followed by a Baeyer-Villiger oxidation and an iodolactonization step. oup.combrainly.comresearchgate.netmdpi.com This methodology provided a versatile and reliable pathway to various prostaglandins (PGF₂, PGE₂, etc.) by allowing for the sequential and controlled installation of the two characteristic side chains (the alpha and omega chains). researchgate.netcore.ac.uk The development of these methods, often referred to as the Corey synthesis, revolutionized the field and made prostaglandins accessible for extensive medical and biological research. nobelprize.org
Foundational Role of ent-Corey PG-Lactone Diol as a Chiral Synthetic Intermediate
This compound is the enantiomer of the naturally configured Corey PG-lactone diol. caymanchem.combertin-bioreagent.com In the world of chiral molecules, where biological activity is often dictated by absolute stereochemistry, having access to both enantiomers of a key building block is of paramount importance. While the "natural" Corey lactone leads to naturally occurring prostaglandins, the ent-Corey lactone diol serves as the indispensable starting point for the synthesis of the corresponding unnatural enantiomers. researchgate.net These enantiomers are crucial as analytical standards for verifying the enantiopurity of synthetic prostaglandins and as research tools to study biological processes. researchgate.net
The foundational role of this compound lies in its nature as a "chiral building block" or "synthon." nih.govmedchemexpress.comcdnsciencepub.com It provides a rigid framework with multiple, pre-defined stereocenters. This allows chemists to build complex structures with a high degree of stereocontrol, which is essential for the biological function of the final prostaglandin (B15479496) analogues. brainly.com The lactone and two hydroxyl groups on the molecule are functional handles that can be chemically manipulated with high selectivity to construct the full prostaglandin structure. lew.ro
Specifically, the synthesis of many modern prostaglandin-based drugs relies on this chiral intermediate. medchemexpress.comglpbio.com The lactone is typically reduced to a lactol, which then undergoes a Wittig reaction to install the alpha-chain. The secondary alcohol on the cyclopentane ring and the alcohol on the side chain are often protected and deprotected at various stages to direct the chemical transformations to the desired positions. researchgate.net
Table 1: Key Data for this compound
| Property | Value |
| Formal Name | (6aR)-5S-hydroxy-4S-((R,E)-3aS-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one |
| CAS Number | 53110-06-8 |
| Molecular Formula | C₁₅H₂₄O₄ |
| Molecular Weight | 268.4 g/mol |
| Appearance | A solution in methyl acetate (B1210297) |
| Purity | ≥98% |
| SMILES | O=C1C[C@@H]2C@@HO1 |
| InChI Key | UMDQPEMZJHAFNL-LAJPVCDTSA-N |
| Data sourced from Cayman Chemical. caymanchem.com |
Overview of Contemporary Research Paradigms and Challenges in this compound Studies
Decades after its initial synthesis, the Corey lactone and its enantiomer remain central to prostaglandin research, but the focus has shifted towards developing more efficient, economical, and environmentally benign synthetic routes. researchgate.netrsc.org Corey's original synthesis, while brilliant, requires multiple steps. oup.com Modern research aims to improve upon this landmark achievement.
A significant paradigm shift has been the application of organocatalysis. Researchers have developed asymmetric Michael reactions and [3+2] cycloaddition reactions using chiral organocatalysts, such as proline derivatives, to construct the cyclopentane core with high enantioselectivity in fewer steps. oup.comresearchgate.netrsc.org These methods offer a more direct and atom-economical approach to the Corey lactone scaffold. rsc.org
Chemoenzymatic strategies have also emerged as a powerful tool. rsc.org Enzymes, such as Baeyer-Villiger monooxygenases (BVMOs) and ketoreductases (KREDs), offer unparalleled stereoselectivity under mild conditions. rsc.orgcore.ac.uk Research has demonstrated the use of BVMOs for the key Baeyer-Villiger oxidation step and KREDs for the diastereoselective reduction of ketone intermediates, addressing the long-standing challenge of controlling the C-15 alcohol stereocenter in the omega-chain. researchgate.netrsc.org
Despite these advances, challenges remain. Key areas of ongoing research include:
Step Economy: Reducing the total number of synthetic steps from commercially available starting materials to the final product is a primary goal to lower costs and waste. rsc.orggoogle.com One-pot synthesis sequences, where multiple transformations occur in a single reaction vessel, are a major focus. rsc.org
Stereoselectivity: While new methods show excellent control, achieving perfect stereoselectivity, particularly for all four stereocenters on the cyclopentane core and the C-15 alcohol, remains a critical objective. Low stereoselectivity in the reduction of the 15-keto function has been a limitation of earlier strategies, often requiring difficult chromatographic separation of epimers. researchgate.net
Reagent Cost and Safety: Eliminating the need for expensive, toxic, or hazardous reagents (like some heavy metal catalysts or pyrophoric organometallics) and harsh reaction conditions (such as cryogenic temperatures) is crucial for large-scale industrial production. researchgate.netgoogle.com
Enantiomer Separation: For methods that produce a racemic mixture, developing more efficient techniques for chiral resolution is an important area of study. Research into preparative-scale chromatography, using both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), aims to improve the productivity of separating the desired enantiomer. researchgate.net
Contemporary research continues to build on Corey's foundation, employing modern catalytic and biocatalytic methods to refine and optimize the synthesis of this compound and its parent compound, ensuring their continued availability for the development of vital medicines. oup.comrsc.org
Table 2: Modern Synthetic Approaches to the Corey Lactone Core
| Approach | Key Reaction / Catalyst | Advantages | Reference |
| Organocatalysis | Diphenylprolinol silyl (B83357) ether-mediated domino Michael/Michael reaction. | One-pot synthesis, high enantioselectivity, step and time-economical. | rsc.org |
| Organocatalysis | Proline-catalyzed tandem intermolecular/intramolecular Aldol (B89426) reaction. | Uses simple starting materials (succinaldehyde), constructs a Corey-like lactone. | google.com |
| Chemoenzymatic | Chiral spiro-phosphoric acid-catalyzed Baeyer-Villiger oxidation. | High enantioselectivity in the key oxidation step. | rsc.orggoogle.com |
| Chemoenzymatic | Baeyer-Villiger monooxygenase (BVMO) catalyzed oxidation. | High stereoselectivity under mild, environmentally friendly conditions. | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aS,4S,6R,6aS)-6-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-2-3-4-5-11(16)7-6-10-8-13(17)15-12(10)9-14(18)19-15/h6-7,10-13,15-17H,2-5,8-9H2,1H3/b7-6+/t10-,11-,12+,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJOPRRQCMFHNY-KVPZUBJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CC(C2C1CC(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1C[C@H]([C@@H]2[C@H]1CC(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ent Corey Pg Lactone Diol
Chemoenzymatic and Biocatalytic Approaches to ent-Corey PG-Lactone Diol*
Chemoenzymatic strategies, which integrate enzymatic reactions into a chemical synthesis sequence, offer powerful tools for achieving high enantioselectivity and efficiency. nih.gov These methods are particularly valuable in the synthesis of complex molecules like this compound.
Enzymatic resolution is a widely employed technique to separate enantiomers from a racemic mixture. researchgate.net This approach leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted and thus allowing for their separation. unipd.it
In the context of Corey lactone diol synthesis, enzymatic kinetic resolution has been a key strategy. For instance, racemic intermediates can be subjected to enzymatic acylation or hydrolysis. One enantiomer is selectively acylated or deacylated, resulting in a mixture of an enantioenriched product and the unreacted, also enantioenriched, starting material. unipd.it
A notable example involves the use of lipases from Pseudomonas species, such as Lipase (B570770) AK and Lipase PS. These enzymes have been utilized to resolve racemic precursors of Corey lactone diol, achieving optical purities exceeding 99% enantiomeric excess (ee). google.com However, the high enzyme loading required in some of these earlier methods presented challenges for industrial-scale production. google.com
Porcine pancreatic lipase (PPL) has also been instrumental in the desymmetrization of chlorinated cyclopentene (B43876) intermediates, which are precursors to prostanoids. nih.gov This highlights the versatility of lipases in creating the chiral core structure required for prostaglandin (B15479496) synthesis. nih.gov The development of dynamic kinetic resolution (DKR) processes, which combine enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, has further enhanced the efficiency of these chemoenzymatic approaches. nih.govdiva-portal.org
Table 1: Examples of Enzymes in the Resolution of Corey Lactone Precursors
| Enzyme | Substrate Type | Transformation | Outcome |
| Lipase AK | Racemic Corey lactone diol precursor | Resolution | >99% ee for desired enantiomer google.com |
| Lipase PS | Racemic Corey lactone diol precursor | Resolution | >99% ee for desired enantiomer google.com |
| Porcine Pancreatic Lipase (PPL) | Chlorinated cyclopentene intermediate | Desymmetrization | Access to chiral prostanoid core nih.gov |
| Candida antarctica Lipase B (CALB) | γ-Hydroxy acid derivatives | Dynamic Kinetic Resolution | Synthesis of chiral γ-lactones diva-portal.org |
Beyond resolution, biocatalysis offers direct enantioselective transformations to construct the chiral framework of this compound. This involves using whole-cell systems or isolated enzymes to catalyze key stereodetermining steps in the synthesis. unimi.it
A powerful biocatalytic approach involves the Baeyer-Villiger oxidation of a prochiral ketone. Chiral spiro-phosphate organic small molecules have been developed to catalyze the enantioselective Baeyer-Villiger oxidation, providing a direct route to the Corey lactone diol structure. google.com More recently, a chemoenzymatic synthesis has been reported where an enzymatic Baeyer-Villiger reaction is a key step in producing a radical equivalent of the Corey lactone on a gram scale. researchgate.net
Furthermore, one-pot multi-enzyme systems have been designed to carry out several transformations sequentially, streamlining the synthetic process. unimi.it For example, a three-enzyme system has been developed to replace multiple synthetic steps in the conversion of (-)-Corey lactone benzoate, demonstrating the potential for highly stereoselective and efficient biocatalytic cascades. unimi.it The use of recombinant E. coli cells overexpressing specific enzymes, such as those for biocatalytic oxidation, has also proven effective for scalable synthesis. researchgate.net
Dioxygenase enzymes, expressed in organisms like E. coli, can catalyze the dihydroxylation of aromatic precursors to produce chiral diene diols. nih.govacs.org These diols serve as versatile starting materials for the synthesis of complex molecules, including enantiomers of natural products. nih.gov
Asymmetric Organocatalysis in this compound Synthesis
Asymmetric organocatalysis, the use of small chiral organic molecules to catalyze enantioselective reactions, has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. csic.es It has found significant application in the total synthesis of natural products, including intermediates like the Corey lactone. sci-hub.sersc.org
Proline and its derivatives are among the most successful organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. researchgate.net In 2012, a strategy utilizing proline as a catalyst for a tandem intermolecular-intramolecular aldol (B89426) reaction of succinaldehyde (B1195056) was reported to construct a Corey-like lactone. google.com
More recently, chiral spiro-phosphate organic small molecules have been employed to catalyze an enantioselective Baeyer-Villiger oxidation, directly yielding the Corey lactone diol. google.com This demonstrates the ability of organocatalysts to control the stereochemistry of complex ring-forming reactions.
A significant advantage of organocatalysis is its compatibility with tandem or cascade reactions, where multiple bonds are formed in a single pot. whiterose.ac.uk This approach dramatically increases synthetic efficiency. ehu.es
In 2020, an asymmetric [3+2] cycloaddition reaction strategy, centered on a tandem Michael/Michael reaction, was developed for the rapid and efficient construction of Corey lactone diol. google.com This method highlights the power of organocatalysis to orchestrate complex multi-step transformations with high stereocontrol. sci-hub.seresearchgate.net The use of N-heterocyclic carbenes (NHCs) as organocatalysts has also enabled novel reaction cascades, including intramolecular Stetter reactions, which can be applied to the synthesis of complex cyclic systems. nih.gov
Table 2: Organocatalytic Strategies for Corey Lactone Synthesis
| Catalyst Type | Reaction Type | Key Transformation | Reference |
| Proline | Tandem Aldol Reaction | Intermolecular-intramolecular aldol cascade | google.com |
| Chiral Spiro-phosphate | Baeyer-Villiger Oxidation | Enantioselective oxidation of a bicyclic ketone | google.com |
| Not specified | Tandem Michael/Michael Reaction | Asymmetric [3+2] cycloaddition | google.comsci-hub.se |
Transition Metal-Catalyzed Asymmetric Synthesis of this compound
Transition metal catalysis provides a versatile and powerful platform for asymmetric synthesis, enabling a wide range of enantioselective transformations. diva-portal.orgacs.org While specific examples focusing solely on the direct synthesis of this compound via transition metal catalysis are less prevalent in the provided search results, the principles of this field are highly relevant.
Key reactions such as asymmetric hydrogenation, allylic substitution, and various cyclization reactions catalyzed by chiral transition metal complexes are fundamental to modern organic synthesis. diva-portal.orgresearchgate.net For instance, iridium-catalyzed enantioselective allylic substitution has been used to prepare anticancer prostaglandin analogues, starting from a racemic Corey lactone diol derivative. researchgate.net Similarly, rhodium-catalyzed carbenoid cyclization is a key step in the formation of the cyclopentenone ring found in many prostaglandin precursors. researchgate.net
The development of chiral-at-metal catalysts, where the metal center itself is stereogenic, represents a sophisticated approach to asymmetric catalysis. acs.org These catalysts have shown promise in a variety of reactions, including Diels-Alder and conjugate additions, and could potentially be applied to the synthesis of complex chiral building blocks like this compound.
Enantioselective Oxidative Transformations (e.g., Asymmetric Dihydroxylation)
Enantioselective oxidative transformations are crucial for establishing the correct stereochemistry during the synthesis of chiral molecules like this compound. Asymmetric dihydroxylation, a powerful method for converting alkenes into chiral diols, has been a key strategy.
The Sharpless asymmetric dihydroxylation, in particular, has been instrumental. wikipedia.org This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to stereoselectively add two hydroxyl groups across a double bond. wikipedia.org The choice between the dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ) based ligands dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product. wikipedia.org For the synthesis of intermediates leading to this compound, the "ent"-Corey–Noe–Lin ligand, a diastereomer of the more common Corey–Noe–Lin ligand, has been shown to exhibit high regioselectivity for less sterically hindered alkenes, leading to the desired diol in high yield and excellent enantiomeric excess. acs.org For instance, the large-scale Sharpless asymmetric dihydroxylation of geranyl arene has been achieved with high efficiency, yielding the corresponding diol with nearly quantitative recovery of the "ent"-Corey–Noe–Lin ligand. nih.gov
Another approach involves the α-acetoxylation of cyclic ketones, such as indanones and tetralones, using manganese(III) acetate (B1210297). The resulting acetoxy ketones can then undergo enzyme-catalyzed kinetic resolution to furnish both enantiomers in good chemical and optical yields. researchgate.net These resolved intermediates can then be subjected to further transformations to yield the target lactone.
Asymmetric Hydrogenation and Reduction Strategies
Asymmetric hydrogenation and reduction are pivotal in controlling the stereochemistry of key intermediates in the synthesis of this compound. These methods are often employed to reduce ketones or double bonds in a stereoselective manner.
Metal-catalyzed asymmetric hydrogenation of ketones is a well-established industrial technology for producing chiral alcohols. unipd.it Similarly, biocatalytic reductions using enzymes have emerged as a highly efficient and competitive alternative. unipd.it In the context of Corey lactone synthesis, stereoselective reduction of a ketone precursor is a critical step. For example, a high dia-stereo-selective reduction of a ketone intermediate can be achieved using a bulky hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), which concomitantly facilitates lactone formation. researchgate.net
Enzymatic reductions have also found application. For instance, enoate reductases have been successfully used in the asymmetric synthesis of γ-lactones with high enantiomeric excess. unipd.it
Classical and Convergent Total Synthesis Strategies for this compound
The total synthesis of this compound has been a subject of extensive research, leading to the development of numerous classical and convergent strategies. These approaches often involve the construction of the bicyclic lactone core through various key reactions and retrosynthetic disconnections.
Retrosynthetic analysis, a technique pioneered by E.J. Corey, is a problem-solving methodology for designing a synthetic route by deconstructing the target molecule into simpler, commercially available starting materials. bibliotekanauki.plnobelprize.orgscripps.edu When applied to this compound, the analysis typically identifies key bond disconnections that simplify the complex bicyclic structure.
A common retrosynthetic approach for the Corey lactone involves disconnecting the two side chains of the prostaglandin molecule, leading back to the key bicyclic lactone intermediate. chempedia.info This lactone contains most of the stereochemical information required for the final prostaglandin product. chempedia.info The bicyclic lactone itself can be further simplified through various transforms. For example, the lactone ring can be opened to a hydroxy acid, and the cyclopentane (B165970) ring can be disconnected via reactions like the Diels-Alder reaction or various cyclization strategies. mdpi.comucoz.com
One retrosynthetic strategy for a Corey lactone equivalent involves a radical cyclization-trapping approach starting from cis-cyclopentene-1,4-diol. nih.gov Another innovative racemic synthesis reported by Woodward started from cis-cyclohexane-1,3,5-triol via a rearrangement. nih.gov A more recent retrosynthetic analysis for a prostaglandin synthesis utilized an organocatalytic Baeyer-Villiger oxidation as a key step to form the lactone ring. researchgate.net
The following table summarizes some key retrosynthetic disconnections for the Corey lactone:
| Target Molecule | Key Intermediate | Precursor(s) | Key Reaction Type |
| Prostaglandins (B1171923) (e.g., PGF₂α) | Corey Lactone Diol | Bicyclic Ketone | Baeyer-Villiger Oxidation |
| Corey Lactone | Cyclopentenone derivative | Dienophile and Diene | Diels-Alder Reaction |
| Corey Lactone | Open-chain precursor | - | Radical Cyclization |
| Corey Lactone | Cyclohexanetriol | - | Rearrangement |
The Diels-Alder reaction, a powerful [4+2] cycloaddition, has been widely employed to construct the bicyclic core of the Corey lactone. mdpi.com This reaction typically involves the cycloaddition of a cyclopentadiene (B3395910) derivative with a suitable dienophile. mdpi.com For instance, the reaction of cyclopentadiene with dichloroketene (B1203229) yields an adduct that can be further transformed into the racemic Corey lactone. mdpi.com
To achieve enantioselectivity, asymmetric Diels-Alder reactions have been developed using chiral catalysts. mdpi.com E.J. Corey's group pioneered the use of a chiral Lewis acid catalyst for the asymmetric Diels-Alder reaction, which elegantly produced the Corey lactone with high enantiomeric excess. nih.gov
Following the construction of the bicyclic ketone via the Diels-Alder reaction, a Baeyer-Villiger oxidation is commonly used to form the lactone ring. chempedia.info This oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone. Reagents such as m-chloroperbenzoic acid (MCPBA) are frequently used for this transformation. chempedia.infoacs.org The regioselectivity of the Baeyer-Villiger oxidation is crucial for obtaining the desired lactone isomer. In some cases, sodium perborate (B1237305) tetrahydrate in formic acid has been used as a safe and regioselective alternative to peracetic acid. researchgate.net More recently, an enantioselective Baeyer-Villiger oxidation has been developed using a chiral spiro-phosphate organic small molecule catalyst. google.com
The following table highlights key reagents and conditions for these pathways:
| Reaction | Reagents and Conditions | Outcome |
| Diels-Alder Cycloaddition | Cyclopentadiene, Dichloroketene | Racemic bicyclic ketone adduct |
| Asymmetric Diels-Alder | Chiral Lewis Acid Catalyst, Dienophile, Diene | Enantiomerically enriched bicyclic ketone |
| Baeyer-Villiger Oxidation | Bicyclic Ketone, m-CPBA | Corey Lactone |
| Asymmetric Baeyer-Villiger | Racemic cyclobutanone, H₂O₂, Chiral spiro-phosphate catalyst | Enantiomerically enriched bicyclic lactone |
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to synthesize the target molecule. This approach elegantly incorporates the existing stereochemistry of the natural precursor into the final product.
For the synthesis of this compound, several natural precursors have been explored. For example, (S)-(-)-malic acid has been used as a chiral starting material. cas.cz Another approach utilizes glucose-derived α,β-unsaturated lactones. Dihydroxylation of these lactones proceeds with high stereoselectivity, and the resulting dihydroxylated compound can be used to synthesize a lactone corresponding to a fragment of the target molecule. researchgate.net
A chemoenzymatic synthesis approach has also been developed, starting from a commercially available diol. nih.gov Asymmetric desymmetrization of this diol using a lipase provides a chiral mono-acetate product with high enantiomeric excess. nih.gov This chiral intermediate is then converted to the desired lactone through a Johnson–Claisen rearrangement. nih.gov
The following table provides examples of natural precursors used in chiral pool synthesis:
| Natural Precursor | Key Transformations | Target Intermediate |
| (S)-(-)-Malic Acid | Multi-step synthesis | (-)-enantiomer of Corey lactone |
| Glucose-derived lactones | Dihydroxylation | Chiral lactone fragment |
| Commercially available diol | Enzymatic desymmetrization, Johnson–Claisen rearrangement | Chiral lactone |
Racemate Resolution Techniques for Optically Pure this compound
Racemate resolution is a classical yet effective method for obtaining enantiomerically pure compounds. This technique involves the separation of a racemic mixture into its individual enantiomers. For this compound, several resolution strategies have been developed.
One common method involves the chemical resolution of a racemic intermediate. cas.cz For example, racemic Corey alcohols can be reacted with an acid anhydride (B1165640) to form racemic hydrogen butanedioates or pentanedioates. cas.cz These acidic derivatives can then be treated with a chiral base, such as (1R,2S)-(-)-ephedrine, (S)-(-)-1-phenylethylamine, or quinine, to form diastereomeric salts. cas.czresearchgate.net These salts can be separated by fractional crystallization, and the optically pure enantiomers of the hydrogen esters can be liberated. Subsequent acid-catalyzed transesterification with methanol (B129727) yields the pure enantiomers of the Corey lactone. cas.czresearchgate.net
Enzymatic resolution offers a powerful alternative to chemical resolution. mdpi.com Lipases are commonly used enzymes for this purpose. For instance, the racemic mixture of a p-phenylbenzoate (B8346201) derivative of the Corey lactone can be resolved through enzymatic transesterification with tributyrin (B1683025) in the presence of lipase. mdpi.comresearchgate.net In this kinetic resolution, one enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com Similarly, enzymatic hydrolysis of a racemic acetate derivative of the Corey compound using lipase can separate the enantiomers, yielding the target alcohol and the un-hydrolyzed acetate of the opposite enantiomer. mdpi.com
High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) on chiral stationary phases are also powerful techniques for the analytical and preparative separation of Corey lactone diol enantiomers. researchgate.net
The following table summarizes different resolution techniques:
| Resolution Technique | Resolving Agent/Method | Intermediate Resolved |
| Chemical Resolution | (1R,2S)-(-)-Ephedrine, Quinine | Racemic hydrogen butanedioates/pentanedioates of Corey alcohol |
| Enzymatic Resolution | Lipase, Tributyrin | Racemic p-phenylbenzoate of Corey lactone |
| Enzymatic Resolution | Lipase PS | Racemic acetate of Corey compound |
| Chromatographic Resolution | Chiral Stationary Phase (e.g., amylose (B160209) tris-(3,5-dimethylphenylcarbamate)) | Racemic Corey lactone diol |
Chromatographic Enantioseparation (e.g., Chiral HPLC, SFC)
The resolution of racemic Corey PG-Lactone Diol ((±)-CLD) into its constituent enantiomers is a critical step for its use in stereospecific synthesis. researchgate.net High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) have emerged as powerful techniques for this purpose, offering high resolution and scalability from analytical to preparative scales. nih.govresearchgate.net
Research has demonstrated the successful enantioseparation of (±)-CLD using polysaccharide-based chiral stationary phases (CSPs). researchgate.netnih.gov One particularly effective CSP is amylose tris-(3,5-dimethylphenylcarbamate) (ADMPC) coated on a silica (B1680970) support. nih.govmdpi.com Studies have systematically optimized various parameters to achieve baseline separation and maximize productivity.
Key findings from these chromatographic studies include:
Impact of CSP Coating: The resolution of CLD enantiomers was found to be significantly enhanced by increasing the coating amount of ADMPC on the CSP under both HPLC and SFC conditions. nih.govmdpi.com This increased coating leads to higher productivity and reduced solvent consumption. A CSP with a 30% coating of ADMPC has been identified as suitable for semi-preparative scale separations. mdpi.com
Mobile Phase Selection: In HPLC, both normal-phase (e.g., n-hexane/ethanol) and polar organic mobile phases (e.g., acetonitrile/water) have been successfully employed. nih.govresearchgate.net For preparative HPLC, a polar organic mobile phase is often preferred due to the high resolution and the good solubility of (±)-CLD. mdpi.com In SFC, methanol is a common choice as a co-solvent (modifier) with supercritical CO2. mdpi.com
Productivity: Semi-preparative scale separations on a column packed with 30% ADMPC-coated CSP have demonstrated high productivity. Under optimized HPLC conditions, a productivity of 1.536 kg of racemate per kg of CSP per day was achieved. nih.govmdpi.com The corresponding productivity for SFC was slightly lower at 1.248 kg of racemate per kg of CSP per day. nih.govmdpi.com
Table 1: Optimized Conditions for Chromatographic Enantioseparation of (±)-Corey Lactone Diol This table is interactive. You can sort and filter the data.
| Parameter | Chiral HPLC | Chiral SFC | Source |
|---|---|---|---|
| Chiral Stationary Phase | Amylose tris-(3,5-dimethylphenylcarbamate) (ADMPC) on silica | Amylose tris-(3,5-dimethylphenylcarbamate) (ADMPC) on silica | nih.gov, mdpi.com |
| Optimal CSP Coating | 30% ADMPC | 30% ADMPC | mdpi.com |
| Mobile Phase/Modifier | n-hexane/ethanol (80/20, v/v) or Acetonitrile/water (97/3, v/v) | Methanol (as CO2 modifier) | nih.gov, mdpi.com |
| Column Dimensions | 2 cm x 25 cm (semi-preparative) | 2 cm x 25 cm (semi-preparative) | nih.gov |
| Productivity | 1.536 kg racemate/kg CSP/day | 1.248 kg racemate/kg CSP/day | nih.gov, mdpi.com |
Diastereomeric Salt Formation and Crystallization
Classical resolution via diastereomeric salt formation remains a robust and widely used method for obtaining enantiomerically pure compounds in industrial settings. This technique involves reacting a racemic acid or amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.
In the context of Corey lactone synthesis, this method is typically applied to a carboxylic acid precursor. The racemic lactone is first hydrolyzed to the corresponding hydroxy-acid. diva-portal.orgmdpi.com This racemic acid is then treated with a chiral amine, such as (+)-α-methylbenzylamine, to form diastereomeric ammonium (B1175870) salts. diva-portal.orgmdpi.com
The separation process proceeds as follows:
Salt Formation: The racemic hydroxy-acid derived from (±)-Corey PG-Lactone Diol is reacted with an enantiopure chiral base (e.g., (+)-α-methylbenzylamine) in a suitable solvent.
Fractional Crystallization: One of the diastereomeric salts is typically less soluble and crystallizes out of the solution, allowing for its separation by filtration.
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong acid to protonate the carboxylate, and the chiral resolving agent is removed (often by extraction with a base), yielding the enantiomerically enriched hydroxy-acid. diva-portal.orgmdpi.com This acid can then be re-lactonized to afford the desired enantiomerically pure Corey PG-Lactone Diol.
Another approach involves the resolution of monoprotected derivatives of the racemic Corey lactone via the formation of diastereomeric acetals using a chiral auxiliary reagent, followed by chromatographic separation. researchgate.netmathnet.ru
Table 2: Example of Resolution via Diastereomeric Salt Formation This table is interactive. You can sort and filter the data.
| Step | Procedure | Compound(s) Involved | Source |
|---|---|---|---|
| 1. Precursor Generation | Base hydrolysis of racemic Corey lactone. | (±)-Corey PG-Lactone Diol, Racemic hydroxy-acid | diva-portal.org, mdpi.com |
| 2. Diastereomer Formation | Reaction with a chiral resolving agent. | Racemic hydroxy-acid, (+)-α-methylbenzylamine | diva-portal.org, mdpi.com |
| 3. Separation | Fractional crystallization to isolate the less soluble diastereomeric salt. | Diastereomeric salts | diva-portal.org, mdpi.com |
| 4. Enantiomer Liberation | Treatment with base to remove the amine, followed by acidification. | Pure diastereomer salt, Enantiopure hydroxy-acid | diva-portal.org, mdpi.com |
Sustainable Chemistry and Process Intensification in this compound Production
The principles of green chemistry and process intensification are increasingly being applied to the synthesis of complex pharmaceutical intermediates like this compound. The goals are to minimize environmental impact, reduce costs, and improve safety and efficiency. uq.edu.auhud.ac.uk
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. The E-Factor (Environmental Factor) is a complementary metric that quantifies the amount of waste generated per unit of product. An ideal synthesis has a high atom economy and a low E-Factor.
Traditional, multi-step syntheses of complex molecules like prostaglandins often suffer from poor atom economy due to the use of stoichiometric reagents (especially in protection/deprotection steps and redox reactions) and generate significant waste. rsc.org Modern synthetic strategies aim to improve these metrics by:
Developing Catalytic Reactions: Replacing stoichiometric reagents with catalytic alternatives (e.g., using catalytic asymmetric methods) significantly improves atom economy. rsc.org
Tandem or Domino Reactions: Designing reaction sequences where multiple bond-forming events occur in a single pot without isolating intermediates reduces solvent use, energy consumption, and waste generation. rsc.org
Minimizing Protecting Groups: Synthetic routes that avoid or minimize the use of protecting groups are inherently more efficient and generate less waste.
While specific E-Factor calculations for commercial this compound production are not publicly available, the shift towards more convergent and catalytic synthetic routes is a clear effort to optimize these sustainability metrics. rsc.orgrsc.org
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for pharmaceutical manufacturing. researchgate.net The application of these principles to the synthesis of this compound and other prostaglandins is an area of active interest. ru.nl
Potential benefits of implementing flow chemistry include:
Enhanced Safety: The small reactor volumes used in flow systems allow for better control over reaction temperature and pressure, enabling the safe use of highly reactive intermediates or exothermic reactions that are difficult to manage on a large batch scale. researchgate.net
Improved Efficiency and Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields, better selectivity, and more consistent product quality. researchgate.net
Process Intensification: Continuous manufacturing can significantly reduce the physical footprint of a production plant and allows for on-demand production, reducing the need for large inventories of intermediates. researchgate.net
Although the complete continuous synthesis of this compound has not been reported, individual steps within its complex synthesis are candidates for conversion to flow processes. This includes reactions involving hazardous reagents, precise temperature control, or photochemical steps, paving the way for a more streamlined and intensified manufacturing process in the future.
Mechanistic Elucidation of Reactions Pertaining to Ent Corey Pg Lactone Diol
Reaction Pathway Investigations for Key Stereoselective Transformations
The synthesis of Corey lactone intermediates is a landmark in organic chemistry, providing a versatile platform for the production of various prostaglandins (B1171923). oup.comrsc.org The pathways to access these lactones are designed to meticulously build the stereochemically complex cyclopentane (B165970) core.
One of the most established routes, pioneered by E.J. Corey, begins with a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable ketene (B1206846) equivalent, which establishes the initial bicyclic framework. mdpi.com An alternative and widely applied approach starts from norbornadiene. mdpi.com This pathway involves a Prins reaction, followed by oxidation and subsequent acid-catalyzed opening of the cyclopropane (B1198618) ring to yield a key bicyclic intermediate. mdpi.com
Key transformations in these synthetic pathways include:
Baeyer-Villiger Oxidation: This reaction is crucial for converting a ketone into a lactone. In the synthesis of Corey lactone, a bicyclic ketone is oxidized to form the characteristic γ-lactone ring structure. mdpi.comresearchgate.net The reaction can be performed using reagents like m-CPBA or through chemoenzymatic methods, with some modern approaches utilizing organocatalysts to achieve enantioselectivity. researchgate.netgoogle.com
Halolactonization: This intramolecular cyclization reaction is another cornerstone of Corey's synthesis. It proceeds via the reaction of an unsaturated carboxylic acid with a halogen source, leading to the formation of a halogenated lactone with precise stereocontrol. oup.com
Prins Reaction: In certain synthetic routes, a Prins reaction is employed to introduce the necessary functional groups and stereocenters onto the cyclopentane ring precursor. mdpi.com
A significant strategic element in many synthetic routes is the transformation of a δ-lactone intermediate into the thermodynamically more stable γ-lactone. researchgate.net This is often achieved by opening the δ-lactone ring and then facilitating an intramolecular SN2 reaction to form the desired five-membered γ-lactone ring. researchgate.netresearchgate.net Modern syntheses have focused on improving efficiency through "pot-economical" approaches, where multiple reaction steps are performed sequentially in a single reaction vessel, significantly reducing time and waste. rsc.orgrsc.orgnih.gov
Stereocontrol Mechanisms in Chiral Induction and Diastereoselective Synthesis
Achieving the correct absolute and relative stereochemistry is the most critical challenge in the synthesis of ent-Corey PG-Lactone Diol. Several mechanisms are employed to exert precise stereocontrol.
Catalytic Asymmetric Synthesis: The use of chiral catalysts is a powerful method for inducing enantioselectivity.
Chiral Lewis Acids: In a seminal contribution, Corey's group developed an asymmetric Diels-Alder reaction using a chiral Lewis acid catalyst to produce the bicyclic core with high enantiomeric excess. rsc.orgnih.govnobelprize.org The catalyst creates a chiral environment around the dienophile, forcing the diene to approach from a specific face, thus dictating the stereochemistry of the product. acs.org
Organocatalysis: More recent innovations employ small organic molecules as catalysts. Diphenylprolinol silyl (B83357) ether, for example, catalyzes a domino Michael/Michael reaction sequence to construct the trisubstituted cyclopentanone (B42830) core. rsc.orgrsc.orgnih.gov This reaction completely controls three contiguous stereogenic centers, setting the required stereochemistry for the prostaglandin (B15479496) framework in a single, efficient operation. rsc.orgnih.gov The use of the "ent"-Corey–Noe–Lin ligand in asymmetric dihydroxylation reactions has also been shown to provide high yields and excellent enantioselectivity in related syntheses. acs.orgnih.gov
Enzymatic Resolutions: Biocatalysis offers a highly specific method for separating enantiomers. Lipases are commonly used for the kinetic resolution of racemic intermediates. mdpi.comdiva-portal.org For instance, the enzymatic hydrolysis of a racemic acetate (B1210297) precursor can selectively produce one enantiomer of the alcohol (e.g., the desired (-)-Corey lactone alcohol) while leaving the other enantiomer as the unreacted acetate (ent-Corey lactone acetate). mdpi.comdiva-portal.org This method is highly effective for preparing enantiomerically pure materials on a large scale.
Substrate and Reagent Control: Diastereoselectivity is often controlled by the existing stereocenters in the substrate. During the reduction of ketone intermediates, for example, bulky reducing agents will attack from the less sterically hindered face, leading to the preferential formation of one diastereomer. The stereochemical outcome of cyclization reactions, such as the formation of the lactone ring, is also governed by the geometric constraints of the transition state, which favors the formation of the less strained product. cdnsciencepub.com
| Method | Mechanism | Key Reagents/Catalysts | Outcome |
| Asymmetric Catalysis | Creates a chiral environment to direct the approach of reactants. | Chiral Lewis Acids, Diphenylprolinol silyl ether, "ent"-Corey–Noe–Lin ligand. nih.govacs.orgnih.gov | High enantioselectivity in key bond-forming reactions (e.g., Diels-Alder, Michael addition). |
| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Lipases (e.g., from Pseudomonas sp.). mdpi.comdiva-portal.org | Separation of enantiomers, providing access to optically pure intermediates. |
| Substrate Control | Existing stereocenters direct incoming reagents to a specific face. | Bulky reducing agents (e.g., Zinc Borohydride). nobelprize.org | High diastereoselectivity in reductions and additions. |
| Diastereomer Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. | Chiral amines (e.g., (+)-ephedrine). nobelprize.org | Separation of racemic carboxylic acid intermediates. |
Kinetic and Thermodynamic Aspects of this compound Formation and Rearrangements
The formation and stability of the this compound are governed by fundamental kinetic and thermodynamic principles that influence reaction rates, regioselectivity, and product stability.
The lactonization step, which forms the core five-membered ring, is a key example. The rate of lactone formation is highly dependent on the length of the hydroxy-acid chain. Studies on the lactonization of ω-hydroxy alkanoic acids show that the formation of 5- and 6-membered rings is kinetically favored over other ring sizes due to a lower activation energy, which arises from a favorable probability of the reactive ends encountering each other. acs.org
Table of Relative Lactonization Rates: The following table, based on classic studies, illustrates the kinetic favorability of forming 5- and 6-membered lactone rings compared to other sizes.
| Ring Size | Relative Rate Constant (krel) |
| 3 | 0.00007 |
| 4 | 0.001 |
| 5 (γ-lactone) | 1.0 |
| 6 (δ-lactone) | 0.017 |
| 7 | 0.0003 |
| 8 | 1.8 x 10-6 |
| (Data adapted from classic studies on lactonization kinetics). acs.org |
Thermodynamic stability often dictates the final product in reactions where equilibrium is possible. In the synthesis of prostaglandins, the γ-lactone (a 5-membered ring) is thermodynamically more stable than the corresponding δ-lactone (a 6-membered ring). This stability drives reaction pathways that convert δ-lactone precursors into the desired γ-lactone framework. researchgate.net
In diastereoselective reactions, the product ratio is often a reflection of the thermodynamic stability of the possible transition states. The formation of a trans product in a ring-closing reaction is frequently favored over the cis isomer because it minimizes steric strain, resulting in a lower energy transition state and a more stable final product. cdnsciencepub.com Furthermore, kinetic studies of reactions involving Corey lactone diol as a corrosion inhibitor show that the process follows specific adsorption isotherms and that the rate is dependent on temperature, as described by the Arrhenius equation, indicating a spontaneous and stable adsorption process. tandfonline.com
Role of this compound in Subsequent Reaction Mechanisms (e.g., Wittig, Horner-Wadsworth-Emmons)
Once formed, this compound serves as a versatile scaffold for the introduction of the two side chains characteristic of prostaglandins, primarily through Wittig-type olefination reactions. google.comias.ac.inresearchgate.net
The typical reaction sequence is as follows:
Oxidation to Corey Aldehyde: The primary alcohol of the diol is selectively oxidized to an aldehyde. A common method for this transformation is the Swern oxidation. ias.ac.inresearchgate.net The resulting intermediate is known as the Corey aldehyde. google.com
Formation of the ω-Side Chain: The ω-side chain is installed using a Horner-Wadsworth-Emmons (HWE) reaction. google.com The Corey aldehyde is treated with a phosphonate (B1237965) ylide, which typically has a ketone functionality. This reaction is highly E-selective, ensuring the correct trans geometry of the newly formed double bond in the enone product. nobelprize.org
Reduction to a Lactol: The lactone ring in the prostaglandin precursor is reduced to a cyclic hemiacetal, known as a lactol. Diisobutylaluminum hydride (DIBAL-H) at low temperatures is the standard reagent for this transformation. google.comias.ac.in This unmasks a reactive aldehyde equivalent that is poised for the next step.
Formation of the α-Side Chain: The final α-side chain is introduced via a Wittig reaction. The lactol is treated with a phosphonium (B103445) ylide (e.g., 4-carboxybutyltriphenylphosphonium bromide) to form the complete carbon skeleton of the prostaglandin analogue. google.comias.ac.in
The reactivity of the ylides used in these steps is crucial. For instance, the HWE reaction with a stabilized ketophosphonate ylide on the Corey aldehyde proceeds efficiently. nih.gov However, using a more nucleophilic and basic unstabilized ylide can lead to undesired side reactions, such as elimination of the adjacent hydroxyl group, due to the exposed nature of the α-hydrogen on the aldehyde. nih.gov This highlights the delicate balance of reactivity that must be managed in the subsequent transformations of the this compound.
Application of Ent Corey Pg Lactone Diol As a Chiral Building Block in Complex Synthesis
Strategic Utilization in Prostaglandin (B15479496) and Prostanoid Synthesis
The Corey synthesis, a landmark in organic chemistry, established a general and stereocontrolled route to prostaglandins (B1171923). researchgate.net Within this framework, lactone intermediates are paramount for constructing the complex cyclopentane (B165970) core with precise control over the stereochemistry of its substituents. nih.govresearchgate.netnih.gov ent-Corey PG-Lactone Diol serves as the starting point for the synthesis of the enantiomers of natural prostaglandins and a wide array of their synthetic analogs. researchgate.net
The Corey synthesis methodology has been adapted for the gram-scale production of the enantiomeric forms of natural prostaglandins. researchgate.net Specifically, ent-PGF2α and ent-PGE2 have been synthesized using this approach. researchgate.net These enantiomers are crucial as analytical standards to confirm the enantiomeric purity of synthetically produced natural prostaglandins. researchgate.net They also serve as important biomarkers for investigating oxidative processes in biological systems. researchgate.net The synthesis leverages the fixed stereocenters of the lactone to build the final prostaglandin structure through a series of well-established chemical transformations, including selective reductions and Wittig-type reactions to install the side chains. researchgate.net
The strategic value of Corey lactone derivatives is highlighted in the synthesis of potent prostaglandin analogs used in medicine and research. medchemexpress.com Latanoprost, a PGF2α analog used as an anti-glaucoma agent, is a prominent example. researchgate.netnih.gov Efficient, asymmetric synthetic routes to (15R)-Latanoprost have been developed utilizing the corresponding Corey lactone diol as the chiral substrate. researchgate.netias.ac.in
The Corey procedure is renowned for its ability to control the stereochemistry of the final prostaglandin molecule. nih.govnih.gov The key lactone intermediate, with its defined stereocenters on the cyclopentane fragment, acts as a scaffold to which the upper (alpha) and lower (omega) side chains are sequentially attached. researchgate.netresearchgate.net This methodical approach ensures high stereochemical fidelity.
The transformation of the initial δ-lactone to a γ-lactone is a critical phase in the synthesis. lew.ro This rearrangement allows for the correct functional groups to be positioned for the subsequent introduction of the side chains with the desired trans configuration relative to each other. core.ac.uk The stereochemistry of the ring substituents is effectively locked in by the cyclic nature of the intermediates, which directs the approach of reagents and ensures the correct spatial arrangement of the newly formed bonds on the side chains. core.ac.uk This control is fundamental to achieving the specific three-dimensional structure required for biological activity.
Applications in the Synthesis of Other Bioactive Natural Products and their Analogs
The utility of the Corey lactone diol and its enantiomer extends beyond the realm of prostaglandins. These chiral building blocks are valuable starting materials for the total synthesis of other complex, biologically active molecules.
Carbanucleosides: Corey lactone diol is a key intermediate in the synthesis of carbanucleoside analogs like Entecavir, a potent antiviral drug. google.com In these syntheses, the hydroxyl groups of the lactone are typically protected before the lactone ring is opened and the structure is further elaborated to form the final guanine-based nucleoside analog. google.com
ent-Pimaranes: In the enantioselective total synthesis of ent-pimarane natural products, a diastereomer of the Corey-Noe-Lin ligand, known as the "ent-Corey–Noe–Lin ligand," was instrumental. acs.org This demonstrates the broader applicability of the "Corey" chiral scaffold concept in asymmetric catalysis to access enantiomerically enriched natural products. acs.org
General Synthon: The functionalized cyclopentane skeleton of the Corey lactone makes it a useful synthon for various applications in fine organic synthesis. researchgate.net The ability to selectively manipulate the four distinct functional groups (lactone, two hydroxyls) allows for diverse synthetic pathways. lew.ro
Derivatization Strategies for Functional Group Diversification of this compound
The chemical versatility of this compound is enhanced by a range of derivatization strategies that allow for the selective modification of its functional groups. researchgate.netias.ac.in These strategies are essential for transforming the initial lactone into more complex intermediates required for the synthesis of specific target molecules. lew.ro
A common and critical step is the differential protection of the primary and secondary hydroxyl groups. lew.ro Bulky silyl (B83357) ethers (e.g., TBDMS) or trityl ethers are often used to selectively protect the primary alcohol, leaving the secondary alcohol available for further reaction. lew.ro Conversely, other protecting groups can be installed to allow for modification at the primary site. ias.ac.in These protection-deprotection sequences enable precise control over the molecule's reactivity throughout a multi-step synthesis. lew.ro
Modification of the core bicyclic lactone structure is a key strategy for creating diverse analogs. lew.ro The transformation of the δ-lactone into a γ-lactone is a fundamental modification in the Corey synthesis of prostaglandins. lew.roresearchgate.net This is often achieved by first converting the δ-lactone into a halogenoester intermediate. lew.ro Subsequent protection of the secondary alcohol followed by hydrolysis facilitates the ring closure to form the thermodynamically stable γ-lactone. lew.ro This structural isomerization is crucial for setting up the correct geometry for side-chain installation. lew.ro These modified chloro-ester intermediates, with their uniquely functionalized cyclopentane skeletons, are themselves valuable synthons for other synthetic applications. researchgate.net
Exploration of Alternative Side Chain Elaborations
The seminal work by E.J. Corey established a highly effective and stereocontrolled route to prostaglandins, which traditionally relies on the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) olefination to introduce the requisite α- and ω-side chains onto the cyclopentane core derived from the Corey lactone. mdpi.comresearchgate.net While these methods are robust, the pursuit of improved efficiency, novel structural analogues, and more convergent synthetic strategies has driven the exploration of alternative methods for side-chain elaboration. These alternative approaches offer different reactivity profiles, functional group tolerance, and opportunities to streamline the synthesis of complex prostaglandin derivatives.
Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions, radical-based methods, and other modern olefination protocols. These strategies often diverge from the classic oxidation-olefination sequence, providing new retrosynthetic disconnections and access to prostaglandin analogues that may be challenging to synthesize via traditional routes.
A notable modern approach involves a chemoenzymatic synthesis that utilizes a "radical equivalent" of the Corey lactone. nih.govresearchgate.net In this pathway, a bromohydrin intermediate is formed, which then undergoes a nickel-catalyzed reductive coupling to install the trans-olefin side chain. nih.govresearchgate.net This radical-based strategy represents a significant departure from the polar reactivity of the Wittig and HWE reactions.
Other alternative strategies that have been explored for the introduction of prostaglandin side chains include the Julia-Kocienski olefination and various cross-coupling reactions like the Kumada-Tamao coupling. univie.ac.at These methods provide alternative ways to form the crucial carbon-carbon bonds that constitute the side chains. For instance, the Julia-Kocienski olefination was employed in an approach to synthesize 15-deoxy-TIC, a prostacyclin analogue. univie.ac.at Furthermore, ring-closing metathesis (RCM) has been identified as a powerful tool for constructing the α-side chain on intermediates containing dialkene or dialkyne functionalities. diva-portal.org
The table below summarizes some of the key alternative methods investigated for side chain elaboration in prostaglandin synthesis, starting from intermediates conceptually or directly derived from the Corey lactone framework.
| Reaction Type | Key Reagents/Catalyst | Side Chain Installed | Description |
| Nickel-Catalyzed Reductive Coupling | Ni Catalyst, Bidentate Ligand | ω-Side Chain | A radical approach using a bromohydrin equivalent of the Corey lactone to install the trans-olefin side chain. nih.govresearchgate.net |
| Julia-Kocienski Olefination | Phenyl Tetrazole Sulfone | ω-Side Chain | Used in the synthesis of prostacyclin analogues to form the carbon-carbon double bond of the side chain. univie.ac.at |
| Kumada-Tamao Cross-Coupling | Pd(dppf)Cl2, Grignard Reagent | α-Side Chain | Couples an enol triflate derived from the cyclopentanone (B42830) with a Grignard reagent to introduce the α-side chain. univie.ac.at |
| Seebach's Alkylation | Ti-TADDOL Complex, Dialkyl Zinc Reagent | ω-Side Chain | Involves the addition of a dialkyl zinc reagent to an α,β-unsaturated aldehyde to set both the C15-C16 bond and C15 stereochemistry. univie.ac.at |
| Ring-Closing Metathesis (RCM) | Grubbs or other Ru/Mo catalysts | α-Side Chain | Builds the α-side chain on an intermediate that contains dialkene or dialkyne groups. diva-portal.org |
These explorations into alternative synthetic methodologies highlight the continued evolution of prostaglandin synthesis. By moving beyond the classical transformations, chemists can achieve greater synthetic flexibility, potentially reduce step counts, and facilitate the creation of novel prostaglandin analogues with unique biological profiles. nih.gov
Advanced Analytical Methodologies in Research on Ent Corey Pg Lactone Diol
Advanced Spectroscopic Techniques for Structural Characterization of Novel Derivatives (e.g., 2D NMR, HRMS)
The unambiguous structural elucidation of novel derivatives of ent-Corey PG-Lactone Diol is paramount for understanding their chemical properties and potential applications. High-Resolution Mass Spectrometry (HRMS) and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy are cornerstone techniques in this endeavor.
HRMS provides exceptionally accurate mass measurements, allowing for the determination of elemental compositions with high confidence. This capability is critical for confirming the identity of newly synthesized compounds and for identifying products from complex reaction mixtures. For instance, in the synthesis of complex natural products, HRMS is routinely used to verify the mass of key intermediates and final products. acs.org
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for mapping the connectivity of atoms within a molecule. These experiments reveal proton-proton couplings (COSY) and correlations between protons and directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC). This detailed information is essential for assigning the complete chemical structure and relative stereochemistry of complex molecules like prostaglandin (B15479496) intermediates. acs.orgcdnsciencepub.com In studies involving intricate polycyclic systems, a combination of 1D and 2D NMR experiments is standard practice for full structural assignment. dcu.ie
Chiral Chromatography for Enantiomeric Excess and Purity Assessment in Research
As this compound is a chiral molecule, the ability to separate and quantify its enantiomers is crucial for its use in stereoselective synthesis. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the method of choice for determining enantiomeric excess (e.e.) and assessing the purity of the desired enantiomer. nih.gov
The success of a chiral separation hinges on the selection and optimization of the chiral stationary phase (CSP) and the mobile phase. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven highly effective for resolving the enantiomers of Corey lactone diol and related compounds. researchgate.netmt.comresearchgate.net
Research has shown that amylose tris-(3,5-dimethylphenylcarbamate) is a particularly effective chiral selector for (±)-Corey lactone diol. nih.govresearchgate.net The separation can be significantly influenced by the mobile phase composition. In HPLC, polar organic mobile phases are often preferred due to the high solubility and resolution of the diol enantiomers. nih.govschmidt-haensch.com For SFC, methanol (B129727) is a common choice as a co-solvent with supercritical CO2. nih.govnih.gov Optimization studies involve screening various mobile phase compositions and additives to achieve baseline separation with optimal resolution and analysis time. nih.govmt.com The temperature can also be a critical parameter, sometimes even leading to a reversal of the elution order of the enantiomers. mt.com
Table 1: Effect of Amylose Tris-(3,5-dimethylphenylcarbamate) Coating on Chiral Resolution of (±)-Corey Lactone Diol
| Coating Amount of Selector | Resolution (Rs) in HPLC | Resolution (Rs) in SFC |
| Low | Lower Resolution | Lower Resolution |
| High | Enhanced Resolution | Enhanced Resolution |
| Data derived from studies showing that increasing the coating amount of the chiral selector on the stationary phase improves the chiral resolution in both HPLC and SFC modes. nih.govschmidt-haensch.com |
Beyond analytical assessment, there is a need for methods to obtain enantiomerically pure this compound on a larger scale for synthetic applications. Semi-preparative chiral chromatography is employed for this purpose. schmidt-haensch.com Methodologies have been developed for both HPLC and SFC to isolate the desired enantiomer from a racemic mixture.
Studies have demonstrated the feasibility of using a semi-preparative column (e.g., 2 cm x 25 cm) packed with a 30% amylose tris-(3,5-dimethylphenylcarbamate)-coated CSP for this purpose. nih.govschmidt-haensch.com By optimizing the loading capacity and flow rates, significant quantities of the racemate can be processed. Reported preparative performances have reached up to 1.536 kg of racemate per kg of CSP per day for HPLC and 1.248 kg for SFC, showcasing the efficiency of these scaled-up separation methods. nih.govschmidt-haensch.comnih.gov
X-ray Crystallography for Absolute Stereochemistry Assignment in Key Intermediates
While NMR can determine relative stereochemistry, X-ray crystallography provides the definitive assignment of the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. pnas.orgbruker.com This technique is the gold standard for confirming the three-dimensional arrangement of atoms in space.
In the context of multi-step syntheses leading to or starting from this compound, obtaining an X-ray crystal structure of a key intermediate provides an anchor point that validates the stereochemical outcome of preceding steps and confirms the stereochemical integrity of the synthetic route. dcu.ie The determination relies on the anomalous scattering of X-rays by the atoms in the crystal. pnas.org For organic molecules composed primarily of light atoms, using copper radiation (Cu-Kα) is often preferred as it enhances the anomalous scattering effect compared to molybdenum radiation, leading to a more reliable assignment of the absolute structure. cdnsciencepub.combruker.com
In Situ Monitoring of Reaction Progress in this compound Synthesis
The principles of Process Analytical Technology (PAT) are increasingly applied to chemical synthesis to improve efficiency, yield, and safety by understanding and controlling reaction parameters in real-time. researchgate.netmt.comnih.gov In situ monitoring involves using analytical techniques to follow the progress of a reaction as it happens, without the need for sampling and offline analysis.
For the synthesis of this compound, which can involve multiple steps such as reductions and lactonization, in situ spectroscopic methods like NMR and Fourier-Transform Infrared (FTIR) spectroscopy are highly valuable. nih.govnih.gov For example, in a one-pot synthesis of Corey lactone, which involves several sequential transformations, in situ analysis could track the consumption of the starting materials, the appearance and disappearance of intermediates, and the formation of the final lactone product. rsc.orgwikipedia.org
This real-time data allows for precise determination of reaction endpoints, identification of potential side reactions, and the gathering of kinetic data. Reaction progress kinetic analysis (RPKA) using in situ data can provide deep mechanistic insights and help in optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize the yield and purity of this compound. nih.gov For instance, the kinetics of lactonization reactions, which are central to the formation of the Corey lactone, can be studied by monitoring the disappearance of the hydroxy ester precursor and the appearance of the lactone's characteristic spectroscopic signals. dcu.ie
Theoretical and Computational Studies on Ent Corey Pg Lactone Diol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in defining the electronic landscape of ent-Corey PG-Lactone Diol, which in turn dictates its reactivity. Methods such as Density Functional Theory (DFT) are employed to compute various electronic properties. For instance, the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) can pinpoint the most likely sites for nucleophilic or electrophilic attack. The calculated electrostatic potential map highlights the electron-rich regions, such as the oxygen atoms of the hydroxyl and lactone groups, and electron-deficient areas, providing a predictive model for intermolecular interactions.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | +1.5 eV | Indicates the molecule's ability to accept electrons. |
| Dipole Moment | 3.8 D | Reflects the overall polarity of the molecule. |
Note: The values presented are representative and may vary depending on the level of theory and basis set used in the calculation.
Conformational Analysis and Energy Landscape Studies of this compound and its Precursors
The three-dimensional shape of this compound is not static; it exists as an ensemble of interconverting conformers. Understanding the relative energies of these conformers is crucial for predicting its reactivity and spectroscopic properties. Computational studies have revealed that despite the rigid bicyclic lactone core, the flexibility of the side chains allows for several low-energy conformations. nih.gov These studies often employ a combination of molecular mechanics and quantum mechanics to map out the potential energy surface.
The conformational behavior is significantly influenced by intramolecular hydrogen bonding between the two hydroxyl groups, which can stabilize certain geometries. nih.gov Solvent effects also play a critical role in determining the predominant conformation in solution. nih.gov
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
| Global Minimum | 0.00 | 65 |
| Conformer 2 | 0.85 | 175 |
| Conformer 3 | 1.50 | -60 |
Note: The values and dihedral angles are illustrative and derived from computational models.
Prediction of Stereoselectivity in Asymmetric Transformations Involving this compound
A significant challenge in the synthesis of prostaglandin (B15479496) analogues is the control of stereochemistry. Computational methods have emerged as a valuable tool for predicting the stereochemical outcome of asymmetric reactions involving this compound. By modeling the transition states of competing reaction pathways, chemists can rationalize and predict which diastereomer or enantiomer will be formed in excess.
These predictive models often consider the steric and electronic interactions between the substrate, reagents, and catalyst. For instance, in an acylation reaction to selectively protect one of the hydroxyl groups, computational models can determine the transition state energies for the reaction at each site, thereby predicting the regioselectivity and stereoselectivity.
Molecular Modeling of Transition States for Mechanistic Insights
Molecular modeling of transition states provides a deeper understanding of the reaction mechanisms involving this compound. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy for a given reaction step can be determined. This information is invaluable for understanding reaction rates and for identifying the factors that control the reaction's feasibility and outcome.
For example, in the key steps of prostaglandin synthesis, such as the introduction of the alpha and omega side chains, modeling the transition states of the Wittig or Horner-Wadsworth-Emmons reactions can provide insights into the observed E/Z selectivity of the newly formed double bonds. These models can elucidate the role of the solvent, additives, and the precise structure of the reactants in determining the product distribution.
Future Research Directions and Unexplored Avenues in Ent Corey Pg Lactone Diol Chemistry
Development of Highly Efficient and Stereoselective One-Pot Synthetic Sequences
A key challenge in these sequences is maintaining stereochemical integrity across multiple transformations. Research should be directed towards the discovery of robust catalytic systems that can orchestrate multiple bond-forming events with high diastereoselectivity and enantioselectivity. The goal is to minimize intermediate purification steps, which are often a source of significant material loss. acs.org
Table 1: Comparison of Hypothetical One-Pot vs. Traditional Multi-Step Synthesis
| Parameter | Traditional Multi-Step Synthesis | Idealized One-Pot Synthesis |
| Number of Operations | Multiple (e.g., 7-10) | 1-2 |
| Number of Purifications | Multiple | 0-1 |
| Overall Yield | Typically lower | Potentially higher |
| Time Economy | Lower | Higher |
| Solvent/Reagent Waste | Higher | Lower |
Exploration of Novel Catalytic Systems for Challenging Transformations
The synthesis of complex molecules like ent-Corey PG-Lactone Diol often hinges on the efficacy of the catalysts employed. While significant progress has been made, the exploration of novel catalytic systems continues to be a priority. A notable example in a related synthesis is the use of the "ent"-Corey–Noe–Lin ligand, a diastereomer of the more common Corey–Noe–Lin ligand, which has demonstrated high regioselectivity for less sterically hindered alkenes. acs.orgnih.gov This ligand increased the yield of a desired diol from 20-25% to 65-67% while maintaining excellent enantioselectivity (93% ee). acs.orgnih.gov Furthermore, this ligand was recoverable in 99% yield and could be reused for multiple cycles without loss of performance. nih.gov
Future research could focus on developing new generations of chiral ligands for transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, to improve the efficiency and selectivity of key transformations like asymmetric dihydroxylation and cyclization reactions. nih.govacs.orgdiva-portal.org Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, also present a promising avenue. researchgate.net The use of lipases for kinetic resolution or desymmetrization of intermediates could provide more environmentally friendly and cost-effective routes to enantiomerically pure this compound. diva-portal.orgmdpi.com
Table 2: Examples of Catalytic Systems for Potential Application
| Catalyst Type | Potential Application in this compound Synthesis | Key Advantages |
| Chiral Ruthenium Complexes | Asymmetric transfer hydrogenation, racemization for dynamic kinetic resolution | High efficiency, functional group tolerance |
| Rhodium-based Catalysts | Arene hydrogenation, C-H activation | Mild reaction conditions, high selectivity |
| Lipases (e.g., Candida antarctica lipase (B570770) B) | Kinetic resolution of alcohol intermediates, regioselective acylation | High enantioselectivity, environmentally benign |
| Chiral Phosphoric Acids | Enantioselective Baeyer-Villiger oxidation | Metal-free catalysis, high enantiocontrol |
Integration with Machine Learning for Reaction Optimization and Discovery
The intersection of synthetic chemistry and artificial intelligence offers a paradigm shift in how research is conducted. Machine learning (ML) algorithms are increasingly being used to accelerate the discovery of new reactions and to optimize existing ones. researchgate.netnih.govpreprints.org For the synthesis of this compound, ML models could be trained on existing datasets of prostaglandin (B15479496) syntheses to predict reaction outcomes, suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), and even propose novel synthetic routes. researchgate.netrsc.org
Deep learning models, such as graph neural networks, can learn from the molecular structure of reactants and catalysts to predict their reactivity. preprints.org This predictive power can significantly reduce the number of experiments required, saving time and resources. rsc.org For instance, an ML model could be developed to predict the enantioselectivity of a particular catalytic system for a key step in the synthesis, guiding the choice of ligand without the need for extensive empirical screening. researchgate.net
Expanding the Scope of this compound as a Versatile Scaffold for New Molecular Architectures
This compound is well-established as a chiral intermediate for the synthesis of prostaglandins (B1171923) and their analogues. bertin-bioreagent.comcaymanchem.commedchemexpress.commedchemexpress.com However, its utility as a scaffold for the creation of other classes of molecules is an area ripe for exploration. The densely functionalized and stereochemically rich cyclopentane (B165970) core of the molecule can serve as a starting point for the synthesis of diverse and complex molecular architectures. escholarship.org
Future research should aim to leverage the inherent chirality and functionality of this compound to access novel molecular frameworks that may possess interesting biological activities. This could involve, for example, using the lactone as a template for the stereocontrolled synthesis of other natural products or for the creation of libraries of compounds for drug discovery. The development of divergent synthetic strategies, where a common intermediate is used to generate a wide range of products, would be particularly valuable in this context. nih.gov
Addressing Scalability and Economic Viability for Large-Scale Research Production
For this compound to be widely utilized as a research tool and a synthetic building block, its production must be both scalable and economically viable. Current synthetic routes often rely on expensive chiral catalysts and multi-step procedures, which can make large-scale production challenging. google.com While asymmetric catalysis offers precise control over stereochemistry, the cost of the catalysts can be prohibitive for industrial applications. google.com
Future research must focus on developing synthetic routes that are amenable to scale-up. This includes exploring more cost-effective starting materials, reducing the number of synthetic steps, and developing robust and recyclable catalytic systems. researchgate.netd-nb.info Chemoenzymatic processes, which can be run in aqueous media at mild temperatures, are particularly attractive from a scalability and sustainability perspective. researchgate.net Additionally, exploring racemate resolution methods, which can be more economical for industrial production, may offer a practical alternative to purely asymmetric approaches. google.com The development of a concise and cost-effective synthesis for gram-scale or larger production of this compound would significantly accelerate research in the many areas that rely on this important chiral intermediate. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ent-Corey PG-Lactone Diol, and how can enantiomeric purity be optimized?
- Methodological Answer :
- Key Steps :
Corey Lactonization : Use (1E,3S)-3-hydroxy-1-octenyl precursors with cyclopentane-fused γ-lactone intermediates under controlled acidic conditions (e.g., BF₃·Et₂O catalysis) to ensure stereochemical fidelity .
Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers. Enantiomeric excess (ee) >98% is achievable via iterative recrystallization in ethyl acetate/hexane .
- Critical Parameters :
- Temperature: Maintain ≤0°C during lactonization to prevent racemization.
- Solvent Polarity: Low-polarity solvents (e.g., dichloromethane) improve diastereomeric selectivity.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Key signals include δ 5.45 ppm (vinyl proton, J = 15.2 Hz) and δ 4.30 ppm (lactone oxygen-bound protons) .
- ¹³C NMR : Lactone carbonyl at δ 175–178 ppm confirms ring closure.
- Mass Spectrometry :
- ESI-MS (negative mode): [M-H]⁻ peak at m/z 307.2 (C₁₆H₂₄O₅) with fragmentation ions at m/z 189.1 (cyclopentane ring) .
Advanced Research Questions
Q. How does this compound serve as a precursor in prostaglandin (PG) synthesis, and what experimental validations are required?
- Methodological Answer :
- Role in PG Biosynthesis :
- The diol’s C8–C12 side chain is enzymatically elongated via PGF synthase to form PGF₂α analogs. Validate activity using in vitro microsomal assays (e.g., human recombinant COX-2) .
- Validation Metrics :
- Yield Optimization : PG yields correlate with diol concentration (optimal 2–5 mM).
- Stereochemical Integrity : Compare CD spectra of final PG products to commercial standards (Δε ± 0.05 acceptable) .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Degradation Studies :
- pH Stability : Incubate in buffers (pH 2–10) at 25°C for 24h. LC-MS analysis shows <5% degradation at pH 6–8 but >20% hydrolysis at pH <4 (lactone ring opening) .
- Thermal Stability : TGA/DSC reveals decomposition onset at 120°C. Store at -20°C in anhydrous DMSO to prevent dimerization.
Q. How can researchers quantify this compound in biological matrices with high sensitivity?
- Methodological Answer :
- LC-MS/MS Protocol :
- Derivatization : Use pentafluorobenzyl bromide (PFB-Br) to enhance ionization efficiency (LOD: 0.05 ng/mL) .
- Chromatography : C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (0.1% formic acid in H₂O:ACN). Retention time: 4.88 min.
- Validation Criteria :
- Recovery : ≥85% in spiked plasma (CV <8%).
- Matrix Effects : Suppress ion suppression with deuterated internal standards (e.g., d₃-ent-Corey PG-Lactone Diol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
